molecular formula C6H4N2O3 B155848 5-Nitropyridine-2-carbaldehyde CAS No. 35969-75-6

5-Nitropyridine-2-carbaldehyde

Cat. No. B155848
Key on ui cas rn: 35969-75-6
M. Wt: 152.11 g/mol
InChI Key: NBHKYBWIGBFSRE-UHFFFAOYSA-N
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Patent
US09433622B2

Procedure details

To a stirred solution of compound 2-methyl-5-nitropyridine (30) (10 g, 72.5 mmol) in 1,4-dioxane (150 mL) was added SeO2 (9.5 g, 87.0 mmol) at room temperature. The resulting reaction mixture was stirred at 80° C. for 16 h. The reaction mixture was evaporated, the residue was diluted with water (100 mL), the resulting precipitate was separated by filtration and the filtrate was extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with water (100 mL), brine (100 mL), the organic layer was dried over Na2SO4 and concentrated to give 31 (6.4 g, 58%) as a brown solid. Rf: 0.7 (30% EtOAc/pet-ether); 1H NMR (400 MHz, CDCl3): δ 10.18 (1H, s), 9.59 (1H, d, J=2.0 Hz), 8.68-8.65 (1H, m), 8.16 (1H, d, J=8.4 Hz)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[O:11]1CCOCC1>>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([CH:1]=[O:11])=[N:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NC=C(C=C1)[N+](=O)[O-]
Name
SeO2
Quantity
9.5 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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